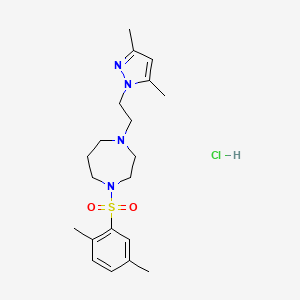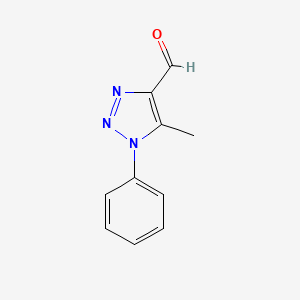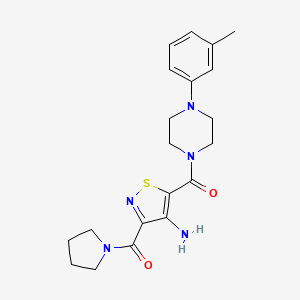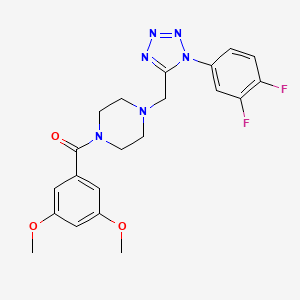![molecular formula C12H18N4O2 B2389087 N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide CAS No. 2198747-47-4](/img/structure/B2389087.png)
N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide, also known as JNJ-28431754, is a small molecule inhibitor that targets the protein kinase BRAF. BRAF is a key component of the MAPK pathway, which regulates cell growth and differentiation. Mutations in BRAF have been implicated in the development of several types of cancer, including melanoma, colorectal cancer, and thyroid cancer. JNJ-28431754 has shown promise as a potential therapeutic agent for the treatment of these cancers.
Mécanisme D'action
N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide inhibits the activity of BRAF by binding to the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream targets in the MAPK pathway, leading to inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to induce cell cycle arrest and apoptosis in BRAF-mutant cancer cells. In addition, N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been shown to inhibit the growth of BRAF-mutant tumors in vivo. However, the effects of N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide on normal cells and tissues have not been fully characterized.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide is its specificity for BRAF. This allows for targeted inhibition of the MAPK pathway in BRAF-mutant cancer cells, while minimizing off-target effects. However, N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has limitations in terms of its pharmacokinetic properties, including poor solubility and rapid metabolism in vivo. These properties may limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide could focus on improving its pharmacokinetic properties, such as by developing prodrugs or formulation strategies that enhance its solubility and stability. In addition, N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide could be tested in combination with other targeted therapies or immunotherapies to enhance its efficacy. Finally, N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide could be evaluated in clinical trials to determine its safety and effectiveness as a therapeutic agent for the treatment of BRAF-mutant cancers.
Méthodes De Synthèse
The synthesis of N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been described in several publications. One method involves the condensation of N-methyl-N-(pyrazol-4-yl)methanamine with 3-(prop-2-enoylamino)propanoic acid, followed by methylation of the resulting amide with methyl iodide. The product is then purified by column chromatography.
Applications De Recherche Scientifique
N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide inhibits the growth of BRAF-mutant cancer cells by blocking the MAPK pathway. In vivo studies have demonstrated that N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide can inhibit the growth of BRAF-mutant tumors in mouse models of melanoma and colorectal cancer.
Propriétés
IUPAC Name |
N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-4-11(17)13-6-5-12(18)15(2)8-10-7-14-16(3)9-10/h4,7,9H,1,5-6,8H2,2-3H3,(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKXNGPZILYRSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN(C)C(=O)CCNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-[(1-methylpyrazol-4-yl)methyl]-3-(prop-2-enoylamino)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2389007.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)butyramide](/img/structure/B2389008.png)


![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2389012.png)

![(E)-3-[3-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2,5-dimethylphenyl)prop-2-enamide](/img/structure/B2389018.png)






![Ethyl 4-amino-2-(chloromethyl)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2389026.png)